Enzymatic Potency: G150 Demonstrates >480-Fold Superior Biochemical Inhibition Versus PF-06928215
In direct cross-study comparison of biochemical cGAS inhibition, G150 exhibits an enzymatic IC₅₀ of 10.2 nM in cell-free assays measuring cGAMP production, whereas PF-06928215 requires a substantially higher concentration to achieve equivalent inhibition with an IC₅₀ of 4.9 μM under comparable assay conditions [1][2]. The calculated potency difference exceeds 480-fold. This enzymatic disparity translates functionally: PF-06928215 demonstrates no activity in cellular cGAS assays, limiting its utility in cell-based experimental systems .
| Evidence Dimension | cGAS enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10.2 nM |
| Comparator Or Baseline | PF-06928215: 4.9 μM (4,900 nM) |
| Quantified Difference | ~480-fold lower IC₅₀ for G150 (greater potency) |
| Conditions | h-cGAS cell-free assay; cGAMP production measured by LC-MS; 100 nM h-cGAS, 0.1 mM ATP & GTP, 25 nM 100-bp dsDNA |
Why This Matters
Researchers requiring cellular cGAS inhibition should prioritize G150 over PF-06928215, as the latter's 4.9 μM enzymatic IC₅₀ fails to translate into measurable cell-based activity.
- [1] Lama L, Adura C, Xie W, et al. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression. Nat Commun. 2019;10(1):2261. View Source
- [2] Hall J, Brault A, Vincent F, et al. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay. PLoS One. 2017;12(9):e0184843. View Source
